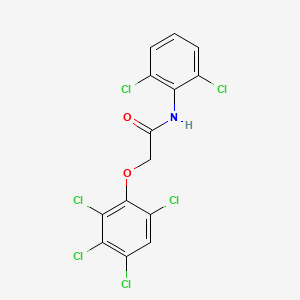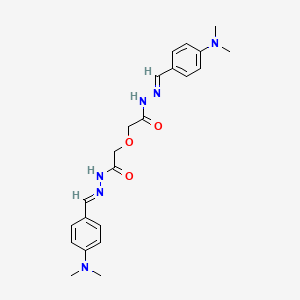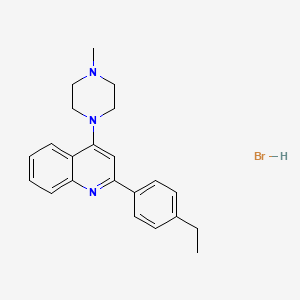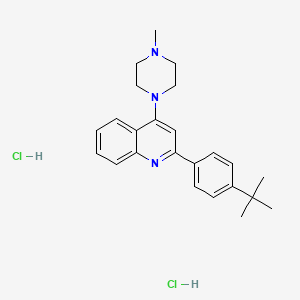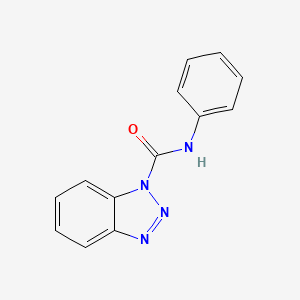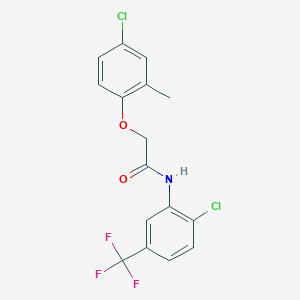
2'-Chloro-2-(4-chloro-2-methylphenoxy)-5'-(trifluoromethyl)acetanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Chloro-2-(4-chloro-2-methylphenoxy)-5’-(trifluoromethyl)acetanilide is a complex organic compound characterized by the presence of multiple functional groups, including chloro, methyl, phenoxy, and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-2-(4-chloro-2-methylphenoxy)-5’-(trifluoromethyl)acetanilide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 4-chloro-2-methylphenol: This can be achieved through the chlorination of 2-methylphenol.
Formation of 4-chloro-2-methylphenoxyacetic acid: This involves the reaction of 4-chloro-2-methylphenol with chloroacetic acid under basic conditions.
Synthesis of 2’-Chloro-2-(4-chloro-2-methylphenoxy)-5’-(trifluoromethyl)acetanilide: The final step involves the reaction of 4-chloro-2-methylphenoxyacetic acid with 2-chloro-5-(trifluoromethyl)aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to achieve these goals.
Analyse Chemischer Reaktionen
Types of Reactions
2’-Chloro-2-(4-chloro-2-methylphenoxy)-5’-(trifluoromethyl)acetanilide can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.
Coupling Reactions: The phenoxy and acetanilide groups can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may result in changes to the oxidation state of the compound.
Wissenschaftliche Forschungsanwendungen
2’-Chloro-2-(4-chloro-2-methylphenoxy)-5’-(trifluoromethyl)acetanilide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on various biological pathways.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials or as a reagent in industrial processes.
Wirkmechanismus
The mechanism of action of 2’-Chloro-2-(4-chloro-2-methylphenoxy)-5’-(trifluoromethyl)acetanilide involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-2-methylphenoxyacetic acid: This compound shares the phenoxy and chloro groups but lacks the trifluoromethyl and acetanilide groups.
2-Chloro-5-(trifluoromethyl)aniline: This compound contains the chloro and trifluoromethyl groups but lacks the phenoxy and acetanilide groups.
Eigenschaften
CAS-Nummer |
6217-35-2 |
|---|---|
Molekularformel |
C16H12Cl2F3NO2 |
Molekulargewicht |
378.2 g/mol |
IUPAC-Name |
2-(4-chloro-2-methylphenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C16H12Cl2F3NO2/c1-9-6-11(17)3-5-14(9)24-8-15(23)22-13-7-10(16(19,20)21)2-4-12(13)18/h2-7H,8H2,1H3,(H,22,23) |
InChI-Schlüssel |
NWNFQAAVJUVMDC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[c]phenanthrene-6-carboxylic acid](/img/structure/B11946207.png)

![5-Hydroxy-2,3,7,8-tetrahydrobenzo[g][1,3,6,9,2]tetraoxaphosphacycloundecine 5-oxide](/img/structure/B11946219.png)
![N-benzo[c]phenanthren-5-ylacetamide](/img/structure/B11946220.png)
![1-Cyclopentyl-3-(1-methylbenzimidazol-2-yl)pyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B11946222.png)
